molecular formula C9H15NOS B183619 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol CAS No. 90765-35-8

3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol

Cat. No.: B183619
CAS No.: 90765-35-8
M. Wt: 185.29 g/mol
InChI Key: XFBBFALTKHOXOY-UHFFFAOYSA-N
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Description

3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol is an organic compound that features a thiophene ring substituted with a methyl group and an amino alcohol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol typically involves the reaction of 5-methylthiophene-2-carbaldehyde with 3-aminopropanol under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent such as methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol is unique due to its specific structural features, such as the presence of a thiophene ring and an amino alcohol side chain.

Properties

IUPAC Name

3-[(5-methylthiophen-2-yl)methylamino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-8-3-4-9(12-8)7-10-5-2-6-11/h3-4,10-11H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBBFALTKHOXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20580970
Record name 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90765-35-8
Record name 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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